molecular formula C12H12ClNO2 B8327916 Methyl 2-(5-chloro-2-methyl-1H-indol-1-yl)acetate

Methyl 2-(5-chloro-2-methyl-1H-indol-1-yl)acetate

Cat. No.: B8327916
M. Wt: 237.68 g/mol
InChI Key: FXVCWWJUVWJXBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(5-chloro-2-methyl-1H-indol-1-yl)acetate is a chemical compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-chloro-2-methyl-1H-indol-1-yl)acetate typically involves the reaction of 5-chloro-2-methylindole with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenation using reagents like N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

Methyl 2-(5-chloro-2-methyl-1H-indol-1-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 2-(5-chloro-2-methyl-1H-indol-1-yl)acetate involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxy-2-methyl-3-indoleacetic acid: Another indole derivative with similar structural features.

    Isopropyl 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetate: A compound with a similar indole core but different substituents.

Uniqueness

Methyl 2-(5-chloro-2-methyl-1H-indol-1-yl)acetate is unique due to the presence of the chloro and methyl groups on the indole ring, which can influence its chemical reactivity and biological activity. These structural features may provide distinct advantages in specific applications, such as enhanced binding affinity to certain biological targets.

Properties

Molecular Formula

C12H12ClNO2

Molecular Weight

237.68 g/mol

IUPAC Name

methyl 2-(5-chloro-2-methylindol-1-yl)acetate

InChI

InChI=1S/C12H12ClNO2/c1-8-5-9-6-10(13)3-4-11(9)14(8)7-12(15)16-2/h3-6H,7H2,1-2H3

InChI Key

FXVCWWJUVWJXBA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1CC(=O)OC)C=CC(=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of (5-chloro-2-methylindol-1-yl)acetic acid (25 g), potassium carbonate (100 g) and N,N-dimethylformamide (220 mL) was treated dropwise with methyl bromoacetate (37 g), and the resulting mixture was stirred at 60° C. for 2 days. The mixture was cooled to room temperature and partitioned between water and ethyl acetate. The aqueous layer was extracted with ethyl acetate and the combined organic solution was washed with saturated aqueous sodium chloride solution, dried over sodium sulfate and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel, eluting with a mixture of dichloromethane and pentane (1:10 to 1:0 by volume) to afford the title compound as a white solid (27 g).
Name
(5-chloro-2-methylindol-1-yl)acetic acid
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
37 g
Type
reactant
Reaction Step Two

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